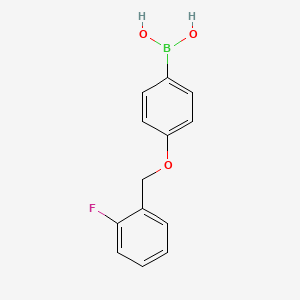

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Description

The exact mass of the compound (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMQSLDBKPNEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655847 | |

| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-78-0 | |

| Record name | {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Fluorobenzyl Ether Boronic Acid Derivatives

Introduction: The Emergence of Fluorobenzyl Ether Boronic Acids in Drug Discovery

Boronic acids and their derivatives have carved a significant niche in medicinal chemistry, evolving from versatile synthetic intermediates to key pharmacophores in approved therapeutics.[1][2] Their unique ability to form reversible covalent bonds with diols and interact with active site serine residues has positioned them as potent enzyme inhibitors.[3][4] Within this class of compounds, fluorobenzyl ether boronic acid derivatives are emerging as a subclass with significant potential, demonstrating a range of biological activities that warrant in-depth exploration. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyl ether moiety provides a scaffold for diverse structural modifications, influencing pharmacokinetic and pharmacodynamic properties.[5]

This technical guide provides a comprehensive overview of the biological activities of fluorobenzyl ether boronic acid derivatives, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Core Chemistry and Synthesis: Rationale and Methodologies

The synthesis of fluorobenzyl ether boronic acid derivatives typically involves a multi-step process, beginning with the appropriate fluorinated phenol. The general synthetic strategy is outlined below, emphasizing the rationale behind the chosen reactions.

General Synthetic Pathway

A common route to phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[6] For fluorobenzyl ether derivatives, the synthesis commences with the protection of a hydroxyl group on a fluorinated benzene ring with a benzyl group, followed by ortho-lithiation and subsequent reaction with a borate ester.

Diagram 1: General Synthetic Scheme for Fluorobenzyl Ether Boronic Acid Derivatives

Caption: Synthetic workflow for fluorobenzyl ether boronic acids.

Experimental Protocol: Synthesis of (2-Benzyloxy-5-fluorophenyl)boronic Acid

This protocol provides a detailed method for the synthesis of a key fluorobenzyl ether boronic acid derivative.

Materials:

-

4-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon gas

Step-by-Step Procedure:

-

Synthesis of 1-(Benzyloxy)-4-fluorobenzene:

-

To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise and reflux the mixture for 12 hours.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(benzyloxy)-4-fluorobenzene.

-

-

Synthesis of (2-Benzyloxy-5-fluorophenyl)boronic Acid:

-

Dissolve 1-(benzyloxy)-4-fluorobenzene (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 2 hours.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with 2M HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ether/hexanes) to yield (2-benzyloxy-5-fluorophenyl)boronic acid as a white solid.

-

Biological Activities and Mechanisms of Action

Fluorobenzyl ether boronic acid derivatives have demonstrated inhibitory activity against various enzymes, with hormone-sensitive lipase (HSL) being a notable target.

Inhibition of Hormone-Sensitive Lipase (HSL)

HSL is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[5] Its inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and dyslipidemia.

A study on the structure-activity relationship of aryl and heteroaryl boronic acids identified (2-benzyloxy-5-fluorophenyl)boronic acid as a potent inhibitor of HSL, with an IC₅₀ value of 140 nM.[2] The proposed mechanism of inhibition involves the boronic acid moiety forming a covalent, yet reversible, bond with the catalytic serine residue in the active site of HSL.

Diagram 2: Proposed Mechanism of HSL Inhibition

Caption: Reversible covalent inhibition of HSL by a boronic acid derivative.

Potential Anticancer and Antimicrobial Activities

While specific studies on the anticancer and antimicrobial activities of fluorobenzyl ether boronic acid derivatives are limited, the broader class of phenylboronic acids has shown promise in these areas. Phenylboronic acid and its derivatives have been investigated for their potential to target cancer cells and exhibit antimicrobial properties.[7][8][9] For instance, some halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria.[10][11] The presence of the fluorobenzyl ether moiety could modulate these activities through enhanced lipophilicity and altered electronic properties, making this an important area for future research.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorobenzyl ether boronic acid derivatives is influenced by the nature and position of substituents on both the phenyl and benzyl rings.

| Compound/Derivative | Target | Activity (IC₅₀) | Key Structural Features | Reference |

| (2-Benzyloxy-5-fluorophenyl)boronic acid | Hormone-Sensitive Lipase (HSL) | 140 nM | 2-benzyloxy and 5-fluoro substitution on the phenylboronic acid core. | [2] |

| (2-Benzyloxy-5-chlorophenyl)boronic acid | Hormone-Sensitive Lipase (HSL) | 17 nM | Replacement of fluorine with chlorine at the 5-position enhances potency. | [2] |

Key SAR Observations:

-

Halogen Substitution: The nature of the halogen at the 5-position of the phenyl ring significantly impacts HSL inhibitory activity, with chlorine being more favorable than fluorine in the reported examples.[2] This suggests that electronic effects and/or steric interactions in the enzyme's active site play a crucial role.

-

Position of the Benzyloxy Group: The ortho-positioning of the benzyloxy group appears to be important for HSL inhibition, likely contributing to the proper orientation of the boronic acid moiety for interaction with the catalytic serine.

-

The Boronic Acid Moiety: The boronic acid group is essential for the inhibitory activity, acting as the "warhead" that forms a covalent bond with the enzyme.

Future Directions and Applications

The exploration of fluorobenzyl ether boronic acid derivatives in drug discovery is still in its early stages, with significant opportunities for further research and development.

-

Expansion of Biological Targets: Screening of existing and novel fluorobenzyl ether boronic acid derivatives against a wider range of enzymes, particularly proteases and esterases, could uncover new therapeutic applications.

-

Systematic SAR Studies: A more comprehensive investigation into the effects of substituents on both the phenyl and benzyl rings is needed to develop a detailed understanding of the SAR and to guide the design of more potent and selective inhibitors.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are crucial for their advancement as potential drug candidates. The fluorine atom is anticipated to improve metabolic stability, a hypothesis that requires experimental validation.

-

Prodrug Strategies: The boronic acid moiety can be masked as a boronate ester to improve stability and oral bioavailability. Such prodrug approaches could be explored for fluorobenzyl ether boronic acid derivatives.

Conclusion

Fluorobenzyl ether boronic acid derivatives represent a promising class of compounds with demonstrated biological activity, particularly as enzyme inhibitors. The foundational work on their synthesis and the initial insights into their structure-activity relationships provide a strong basis for future research. As our understanding of the interplay between the fluorobenzyl ether scaffold and the reactive boronic acid moiety deepens, we can anticipate the development of novel and effective therapeutic agents targeting a range of diseases.

References

-

Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]

- Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4433-4443.

- Arianingrum, R., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Biomedicines, 9(11), 1654.

- Klinszporn, L., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 856.

- You, Y., et al. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. Nanoscale, 14(11), 4266-4275.

- Wozniak, K., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 9(50), 29447–29463.

- Silva, F., et al. (2020).

- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(48), 13682-13687.

- Large, M. S., et al. (2007). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorganic & Medicinal Chemistry Letters, 17(12), 3378-3381.

- Li, X., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 7(12), 1599-1620.

- Zare, M., et al. (2023). Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones. Molecules, 28(2), 775.

- Lee, J. H., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1358933.

- Li, Y., et al. (2022).

- Salman, H. D., et al. (2025). Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki, 37(2S), 407-411.

- Wang, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences, 20(24), 6261.

- Golebiowski, A., et al. (2010).

- Gornik, A., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(4), 1475-1496.

- Kim, M. S., et al. (2021). Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2. Pharmaceuticals, 14(10), 1042.

- Pasanen, M., et al. (2019).

- Zhou, S., et al. (2022). Phenylboronic acid-modified nanoparticles for cancer treatment.

- Seley-Radtke, K. L., et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry, 24(11), 2528-2537.

- Yang, W., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Future Medicinal Chemistry, 7(12), 1599-1620.

Sources

- 1. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology - phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Antiviral Activity of Benzavir-2 against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. thno.org [thno.org]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Organoboron Compounds: The Cornerstone of Modern Organic Synthesis

Foreword: From Academic Curiosity to Industrial Powerhouse

The story of organoboron compounds in organic synthesis is a testament to the power of fundamental research in revolutionizing how we build molecules. What began with the pioneering work of H.C. Brown on hydroboration (1979 Nobel Prize) and was later catapulted into the mainstream by Akira Suzuki's development of palladium-catalyzed cross-coupling reactions (2010 Nobel Prize), has become an indispensable tool for chemists in every sector.[1] Their remarkable stability, high functional group tolerance, and low toxicity have established them not merely as reagents, but as foundational building blocks for creating everything from life-saving pharmaceuticals to advanced organic materials.[1][2]

This guide is designed for the practicing researcher and drug development professional. It moves beyond simple reaction schemes to explore the causality behind experimental choices, offering field-proven insights into the synthesis, manipulation, and strategic application of these versatile compounds. We will delve into the mechanistic underpinnings of their reactivity and provide practical, validated protocols to empower your own synthetic endeavors.

The Organoboron Nucleophile: Understanding the Carbon-Boron Bond

At the heart of an organoboron compound's utility is the unique nature of the carbon-boron (C-B) bond. The boron atom in a typical boronic acid or ester is sp²-hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant p-orbital on the boron atom, making it electron-deficient and a mild Lewis acid.[3][4] This Lewis acidity is the key to its reactivity; it allows for activation by Lewis bases, a critical step in its most famous reactions.[3] Despite this, the C-B bond itself has low polarity, contributing to the overall stability and functional group compatibility of the compounds.[5]

The Synthetic Chemist's Toolkit: Preparing Organoboron Building Blocks

A diverse array of methods exists to forge the C-B bond, allowing for the preparation of a vast library of building blocks. The choice of method is dictated by the desired structure, available starting materials, and required functional group tolerance.

-

From Organometallics: A classic and reliable laboratory-scale method involves the reaction of organolithium or Grignard reagents with trialkyl borates (e.g., trimethyl or triisopropyl borate).[2][6] The initial "ate" complex is subsequently hydrolyzed to yield the boronic acid. This method is powerful but can be limited by the functional group tolerance of the highly reactive organometallic precursor.

-

Hydroboration: The addition of a boron-hydride bond across a double or triple bond remains a cornerstone of organoboron synthesis.[7] The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, provides exceptional regioselectivity, typically adding to the less sterically hindered carbon, and offers a pathway to alkylboron reagents.[5]

-

Transition-Metal-Catalyzed Borylation: Modern synthesis increasingly relies on catalytic C-H borylation and the Miyaura borylation reaction.

-

Miyaura Borylation: This involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). It offers excellent functional group tolerance and provides direct access to stable boronic esters.

-

C-H Borylation: Representing the cutting edge of efficiency, this method uses iridium or rhodium catalysts to directly convert a C-H bond into a C-B bond.[8][9] These reactions are highly valued for their atom economy and ability to functionalize otherwise inert positions.[10] Selectivity is often directed by sterics, favoring the borylation of primary C-H bonds over secondary or tertiary ones.[10][11]

-

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is arguably the most important application of this compound class.[1] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and commercial availability of a vast array of reagents.[12][13]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[12][14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[14]

-

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the Lewis acidic boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[15] This "ate" complex readily transfers its R² group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][14]

Causality in Component Selection

A successful Suzuki coupling is a self-validating system where each component has a specific, critical role.

| Component | Role & Rationale | Common Examples & Field Insights |

| Palladium Source | Serves as the pre-catalyst that generates the active Pd(0) species in situ. | Pd(PPh₃)₄: Air-sensitive but often used as it's already Pd(0).PdCl₂(dppf): An air-stable Pd(II) pre-catalyst that is reliably reduced in the reaction mixture. Excellent for a wide range of substrates. |

| Ligand | Stabilizes the palladium catalyst, influences its reactivity, and prevents precipitation of palladium black. | Triphenylphosphine (PPh₃): A standard, general-purpose ligand.Buchwald/Hartwig Ligands: Sterically hindered biaryl phosphines that are highly effective for coupling challenging substrates like aryl chlorides. |

| Base | Crucial for activating the boronic acid. Forms the boronate "ate" complex, increasing the nucleophilicity of the organic group and facilitating its transfer to palladium.[15] | K₂CO₃, Cs₂CO₃: Strong bases often used with aqueous solvent mixtures.K₃PO₄: A non-nucleophilic base, often preferred for sensitive substrates.KF: Can be used under anhydrous conditions, useful for substrates with base-labile groups like esters.[15] |

| Solvent | Solubilizes reactants and catalyst; influences reaction rate and outcome. | Toluene, Dioxane, THF: Common organic solvents.Often run as a biphasic mixture with water to dissolve the inorganic base and facilitate boronate formation.[12] |

Field-Proven Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid. Note: All chemical handling should be performed in accordance with established laboratory safety practices.[16]

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid (1.2 mmol, 1.2 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

Procedure:

-

Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.

-

Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions and catalyst deactivation.

-

Reaction: Place the vial in a pre-heated heating block or oil bath at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Expanding the Toolbox: Advanced Organoboron Reagents

While boronic acids are the most common reagents, challenges with their stability and reactivity have spurred the development of superior alternatives for specific applications.

| Reagent Class | Structure | Key Advantages & Rationale |

| Boronic Acids | R-B(OH)₂ | Widely available, reactive. However, can be prone to dehydration to form boroxines and decomposition via protodeboronation. |

| Potassium Organotrifluoroborates | [R-BF₃]⁻K⁺ | Exceptionally stable, crystalline solids that are air- and moisture-stable, allowing for indefinite storage.[17][18] Their stability stems from the tetracoordinate boron center, which is less susceptible to decomposition pathways. |

| MIDA Boronates | R-B(MIDA) | Benchtop stable solids compatible with a wide range of anhydrous reaction conditions, including chromatography.[19][20] The N-methyliminodiacetic acid (MIDA) ligand acts as a robust protecting group for the boronic acid.[21] |

MIDA Boronates: Enabling Iterative Cross-Coupling

The development of MIDA boronates has been a breakthrough for the synthesis of complex molecules.[19] Because the MIDA boronate is unreactive under standard Suzuki conditions, it can be carried through multiple synthetic steps.[20][21] The boronic acid can then be unmasked at will using mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) for a subsequent cross-coupling.[21] This enables an "iterative cross-coupling" strategy, where complex molecules are built up piece-by-piece from bifunctional building blocks.[19][22]

Impact on Drug Discovery and Medicinal Chemistry

The influence of organoboron chemistry on modern medicine is profound. The Suzuki-Miyaura reaction is one of the most frequently used reactions in medicinal chemistry for the synthesis of biaryl compounds, a privileged structure capable of binding to multiple biological receptors.[13]

Furthermore, organoboron compounds themselves have emerged as powerful pharmacophores. The Lewis acidic boron atom can form reversible covalent bonds with target proteins, leading to potent biological activity.[23]

FDA-Approved Drugs Featuring Boron:

-

Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.[24]

-

Tavaborole (Kerydin®): An antifungal agent for treating onychomycosis.[24][25]

-

Crisaborole (Eucrisa®): An anti-inflammatory agent for atopic dermatitis.[24][25]

The unique properties of boron have also led to its use in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[24]

Safety and Handling Considerations

While organoboron compounds are generally considered less toxic and more stable than many other organometallic reagents, they are still active chemical substances that demand respect and proper handling.[2]

-

General Handling: Avoid creating and inhaling dust.[26] Use adequate ventilation and standard personal protective equipment (gloves, safety glasses). Store reagents in tightly sealed containers in a cool, dry place.[26]

-

Toxicity: The toxicological properties of many specific organoboron compounds have not been fully investigated.[27] However, the ultimate byproduct of their reactions is often boric acid, which is relatively benign.[28]

-

Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Conclusion and Future Horizons

Organoboron compounds have fundamentally reshaped the landscape of organic synthesis. Their stability, versatility, and the sheer power of the Suzuki-Miyaura coupling have made the construction of complex molecules more efficient and accessible. The ongoing development of new reagents like MIDA boronates and more advanced catalytic methods like C-H borylation continues to push the boundaries of what is possible. For the foreseeable future, the humble organoboron building block will remain an essential and powerful tool in the arsenal of the research scientist and drug development professional.

References

-

ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS. (n.d.). DergiPark. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

-

Organoboron Compounds. (2021, June 25). Encyclopedia.pub. Retrieved January 28, 2026, from [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). News-Medical.Net. Retrieved January 28, 2026, from [Link]

-

Organoboron compounds Definition. (n.d.). Fiveable. Retrieved January 28, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Synthesis and Application of Organoboron Compounds. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Organoboron chemistry. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

recent advances in photoinduced synthetic approaches to organoboron compounds. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

-

iterative cross-coupling with mida boronates by eric paul gillis dissertation. (n.d.). University of Illinois. Retrieved January 28, 2026, from [Link]

-

The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. (2023, September 26). ACS Publications. Retrieved January 28, 2026, from [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008, May 18). Wipf Group, University of Pittsburgh. Retrieved January 28, 2026, from [Link]

-

Boron Safety Data Sheet. (n.d.). ESPI Metals. Retrieved January 28, 2026, from [Link]

-

Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 28, 2026, from [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 28, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021, December 30). JACS Au. Retrieved January 28, 2026, from [Link]

-

Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

(PDF) Progress in the medical chemistry of organoboron compounds. (2025, August 5). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (n.d.). Longdom Publishing. Retrieved January 28, 2026, from [Link]

-

Iterative cross-coupling with MIDA boronates. (2016, September 9). IDEALS - University of Illinois. Retrieved January 28, 2026, from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Borylation. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Electrochemical synthesis and transformation of organoboron compounds. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

Advances in Organoboron Chemistry towards Organic Synthesis — Volume Preface. (n.d.). Thieme Chemistry. Retrieved January 28, 2026, from [Link]

-

Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

IRIDIUM-CATALYZED C-H BORYLATION. (2022, November 1). University of Illinois. Retrieved January 28, 2026, from [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved January 28, 2026, from [Link]

-

Boron in Medicinal and Organic Chemistry. (2021, August 1). Bentham Science Publishers. Retrieved January 28, 2026, from [Link]

-

Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

-

Recent Advances in Borane Chemistry. (2025, August 10). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

- 1. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]

- 2. fiveable.me [fiveable.me]

- 3. tandfonline.com [tandfonline.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Borylation - Wikipedia [en.wikipedia.org]

- 11. Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. news-medical.net [news-medical.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. orgsyn.org [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. longdom.org [longdom.org]

- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 21. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. Organoboron chemistry comes to light: recent advances in photoinduced synthetic approaches to organoboron compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Boron - ESPI Metals [espimetals.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Discovery and Application of Novel Boronic Acid Derivatives in Pharmaceutical Intermediates

Foreword

The role of boronic acids and their derivatives in modern drug discovery and development is nothing short of transformative. From their pivotal function in carbon-carbon bond formation to their increasing use as pharmacophores, these organoboron compounds have provided medicinal chemists with a versatile and powerful toolkit. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies for the discovery and application of novel boronic acid derivatives as pharmaceutical intermediates. We will move beyond simple protocols to dissect the underlying chemistry, enabling you to make informed, experience-driven decisions in your own research endeavors.

The Enduring Significance of Boronic Acids in Medicinal Chemistry

Boronic acids (R-B(OH)₂) and their corresponding esters are organoboron compounds distinguished by a boron atom connected to an alkyl or aryl group and two hydroxyl groups. Their prominence in pharmaceutical sciences is primarily due to their unique chemical properties:

-

Lewis Acidity: The vacant p-orbital on the boron atom imparts Lewis acidity, allowing for reversible covalent interactions with nucleophiles like diols, amino acids, and active site serines in enzymes. This property is increasingly exploited in the design of reversible covalent inhibitors.

-

Stability and Handling: Generally, boronic acids are crystalline solids that are stable to air and moisture, making them amenable to standard laboratory handling and purification techniques.

-

Versatility in Cross-Coupling Reactions: They are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become a cornerstone of modern synthetic organic chemistry for its reliability and functional group tolerance in forming C-C bonds.

This combination of stability, reactivity, and biological compatibility has cemented their status as "privileged" building blocks in the synthesis of numerous approved drugs, including the blockbuster proteasome inhibitor Velcade® (bortezomib) and the antibacterial agent Vabomere® (vaborbactam).

Strategic Pathways to Novel Boronic Acid Derivatives: A Synthetic Overview

The discovery of novel pharmaceutical intermediates hinges on the efficient and diverse synthesis of boronic acid derivatives. The choice of synthetic route is dictated by factors such as the desired structural complexity, scale, and the nature of available starting materials.

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most prevalent method for synthesizing aryl and heteroaryl boronic acids. The general workflow involves the palladium-catalyzed reaction of an organohalide with a diboron reagent.

This protocol outlines a typical lab-scale synthesis of a boronic ester derivative from an aryl bromide.

Materials:

-

Aryl bromide (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, B₂pin₂, and KOAc.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add Pd(dppf)Cl₂ and anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

-

Base (KOAc): The base plays a critical role in the transmetalation step of the catalytic cycle. KOAc is a moderately weak base, which is often sufficient and helps to minimize side reactions that can occur with stronger bases.

-

Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. Its choice can significantly impact reaction efficiency and scope.

Emerging Synthetic Frontiers

While the Suzuki-Miyaura reaction is robust, the field is continuously evolving. C-H activation and borylation, for instance, offer a more atom-economical approach by directly converting a C-H bond to a C-B bond, bypassing the need for pre-functionalized starting materials like organohalides.

Purification and Characterization: Ensuring Pharmaceutical Grade Quality

The purity of a pharmaceutical intermediate is non-negotiable. Boronic acids present unique challenges and opportunities in purification and characterization.

Purification Strategies

-

Recrystallization: For many crystalline boronic acids, recrystallization is a highly effective and scalable method for achieving high purity.

-

Chromatography: Silica gel chromatography is standard for lab-scale purification. However, the acidic nature of silica can sometimes lead to degradation. Using a neutral support like alumina or deactivated silica can be beneficial.

-

Biphasic Extraction: A common technique involves dissolving the crude boronic acid in an organic solvent and extracting it into a basic aqueous solution (e.g., NaOH). The boronate salt is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.

The following diagram illustrates a decision-making workflow for purifying a novel boronic acid derivative.

Caption: A decision-tree for boronic acid purification.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the synthesized boronic acid derivative.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Confirms the chemical structure and identifies organic impurities. |

| ¹¹B NMR | Confirms the presence and chemical environment of the boron atom. | A broad singlet is typically observed between +20 and +30 ppm for boronic acids. |

| LC-MS | Purity assessment and mass confirmation. | Provides the molecular weight and purity profile. |

| FT-IR | Functional group identification. | Shows characteristic O-H and B-O stretches. |

| Melting Point | Purity indicator for crystalline solids. | A sharp melting point range suggests high purity. |

Application in Active Pharmaceutical Ingredient (API) Synthesis

The true value of these intermediates is realized in their application in the synthesis of complex APIs. The Suzuki-Miyaura coupling is again a prime example, used to construct the biaryl core of many drugs, including sartans (e.g., Losartan) for hypertension.

The following diagram details the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

The reaction begins with the oxidative addition of an organohalide (R¹-X) to the active Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), which transfers the organic group (R²) to the palladium center. The final step is reductive elimination, which forms the desired C-C bond (R¹-R²) and regenerates the Pd(0) catalyst.

Future Outlook

The discovery of novel boronic acid derivatives will continue to be a driving force in pharmaceutical innovation. Key areas of future development include:

-

Photoredox Catalysis: Light-mediated reactions are enabling new pathways for borylation under milder conditions.

-

Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and control over boronic acid synthesis.

-

Biocatalysis: The use of enzymes to catalyze C-B bond formation is a growing area of interest for sustainable and highly selective synthesis.

By mastering the principles outlined in this guide, researchers can more effectively navigate the challenges of synthesis, purification, and application, ultimately accelerating the journey from a novel intermediate to a life-saving therapeutic.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]

-

Thomas, A. A., & Janda, K. D. (2006). Dppf: A Versatile and Effective Ligand in Modern Organic Synthesis. Journal of Organometallic Chemistry, 691(26), 5399-5411. [Link]

-

Hartwig, J. F. (2011). Borylation and Silylation of C–H Bonds: A New Strategy for Molecular Construction. Accounts of Chemical Research, 44(8), 582-594. [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biaryl Compounds Using (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Introduction: The Architectural Elegance of Biaryl Scaffolds

Substituted biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology in this field, offering a powerful and reliable means to forge carbon-carbon bonds between sp²-hybridized centers.[1] This palladium-catalyzed reaction between an organoboron species, typically a boronic acid, and an organohalide has revolutionized the synthesis of complex organic molecules due to its mild reaction conditions and broad functional group tolerance.[2][3]

This guide provides a detailed exploration of the synthesis and application of a specific, yet highly versatile, building block: (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid . The introduction of the 2-fluorobenzyl ether moiety offers several strategic advantages in drug discovery and materials science. The fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and facilitate favorable interactions with biological targets. The ether linkage provides conformational flexibility, which can be crucial for optimizing binding affinities.

This document will first detail a robust protocol for the synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, followed by comprehensive application notes and a step-by-step protocol for its use in the Suzuki-Miyaura cross-coupling reaction to generate a variety of substituted biaryl compounds.

Part 1: Synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Step 1: Etherification of 4-Bromophenol with 2-Fluorobenzyl Bromide

The initial step involves a Williamson ether synthesis to couple 4-bromophenol with 2-fluorobenzyl bromide. The choice of a strong base, such as sodium hydride, ensures complete deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces the bromide from the benzyl halide.

Reaction Scheme:

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-((2-fluorobenzyl)oxy)benzene.

Step 2: Borylation of 1-Bromo-4-((2-fluorobenzyl)oxy)benzene

The second step involves the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or more conveniently, through a palladium-catalyzed Miyaura borylation reaction. The latter is often preferred due to its milder reaction conditions and broader functional group tolerance.

Reaction Scheme:

Experimental Protocol (Miyaura Borylation):

-

In a flame-dried Schlenk flask, combine 1-bromo-4-((2-fluorobenzyl)oxy)benzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like potassium acetate (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting pinacol boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling. Alternatively, it can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) or by purification on silica gel.

DOT Diagram: Synthesis of (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid

Caption: Synthetic workflow for (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of a wide range of substituted biaryl compounds. The electron-rich nature of the phenylboronic acid, due to the oxygen atom of the ether linkage, generally leads to efficient transmetalation.[4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the biaryl product (Ar-Ar').

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Experimental Protocol:

-

To a Schlenk tube, add the aryl bromide (1.0 equivalent), (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Key Experimental Considerations and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of several key parameters.

| Parameter | Choices and Considerations | Rationale and Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), Pd(dppf)Cl₂ | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination.[5] For electron-rich aryl halides or sterically hindered substrates, more electron-rich and bulky ligands are often required to promote the reaction.[2] |

| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides (NaOH, KOH) | The base is essential for the activation of the boronic acid to facilitate transmetalation.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings due to its high solubility in organic solvents. |

| Solvent | Toluene/Water, Dioxane/Water, DMF, THF/Water | The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the base and the boronic acid salt. |

| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions. |

| Aryl Halide | Aryl iodides > Aryl bromides > Aryl chlorides | The reactivity of the aryl halide follows the order of bond dissociation energy (C-I < C-Br < C-Cl). More reactive catalysts and ligands are often required for less reactive aryl chlorides. |

Conclusion

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is a valuable and versatile building block for the synthesis of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in this document provide a comprehensive framework for both the synthesis of this key intermediate and its application in the construction of complex molecular architectures relevant to drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to access a diverse range of novel biaryl compounds.

References

- A kind of preparation method of 4 amino phenyl boronic acid derivative.

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

-

Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate. [Link]

-

Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

- Process for producing phenylboronic acids and triphenylboroxines.

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

-

Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid. ResearchGate. [Link]

-

- Boronic ester and acid compounds.

-

The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, its apparent simplicity can be deceptive, and researchers often face challenges ranging from low conversion to complete reaction failure. This guide provides a structured, experience-driven approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions.

Initial Diagnosis: A Workflow for Troubleshooting

When a Suzuki coupling reaction fails or provides a low yield, a systematic approach is crucial. The following workflow outlines the key decision points for identifying the root cause of the problem.

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions & Troubleshooting Steps

Category 1: No Reaction or Very Low Conversion

Q1: My starting materials are mostly unreacted. How do I know if my palladium catalyst is the problem?

A1: This is the most common failure mode and often points to an issue with generating or maintaining the active Pd(0) catalyst.

-

Causality: The Suzuki catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[3] If this active catalyst is not formed from the precatalyst (e.g., a Pd(II) source like PdCl₂(dppf)) or is deactivated, the entire cycle halts before it begins.

-

Troubleshooting Steps:

-

Visual Inspection: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst deactivation.[4] This occurs when Pd(0) species agglomerate into inactive nanoparticles, reducing the catalytically active surface area. While many successful reactions generate some black precipitate, rapid and extensive formation early on is a red flag.[4]

-

Palladium Source: The choice of palladium precatalyst is critical. Older bottles of catalysts like Pd₂(dba)₃ can lose activity over time. Consider using modern, air-stable precatalysts (e.g., Buchwald or PEPPSI-type catalysts) which are designed for efficient generation of the active Pd(0) species.[5]

-

Ligand Choice: The ligand stabilizes the Pd(0) center and facilitates oxidative addition. For challenging substrates, especially electron-rich or sterically hindered aryl chlorides, standard ligands may be insufficient.[4][6] Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[4][5][7]

-

Run a Control Reaction: Test your catalyst system with a known, reliable reaction, such as coupling phenylboronic acid with iodobenzene. If this simple reaction fails, your catalyst source or general technique (e.g., inert atmosphere) is flawed.

-

Q2: I suspect my boronic acid is degrading. What are the signs and how can I prevent it?

A2: Boronic acid instability is a frequent and often overlooked cause of low yields.[3]

-

Causality: Two primary degradation pathways plague boronic acids:

-

Protodeboronation: This is the hydrolysis of the C-B bond to generate the corresponding arene (Ar-H) and boric acid. It is often accelerated by harsh basic conditions or elevated temperatures.[5]

-

Homocoupling: The palladium catalyst can promote the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). This is particularly problematic in the presence of oxygen.[5][8]

-

-

Troubleshooting Steps:

-

Analyze the Byproducts: Use LC-MS or GC-MS to check for the mass of the protodeboronated arene or the homocoupled biaryl. Their presence is a definitive sign of boronic acid degradation.

-

Use Boronate Esters: Boronic acids can be protected as esters, most commonly pinacol esters (Bpin). These are significantly more stable to protodeboronation and are often preferred for sensitive substrates.[3] The active boronic acid is generated in situ under the basic reaction conditions.

-

Ensure Reagent Quality: Boronic acids can decompose upon storage. It is often best to use a fresh bottle or a recently purchased sample. Some aliphatic boronic acids are particularly unstable.[9]

-

Rigorously Degas Solvents: Oxygen is a key culprit in promoting homocoupling.[5] Ensure your solvent (including any water used as a co-solvent) is thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8]

-

Q3: The reaction isn't working, and I've checked my catalyst and boronic acid. Could the base or solvent be the issue?

A3: Absolutely. The base and solvent are not passive components; they play active roles in the catalytic cycle and can dictate the success or failure of the reaction.

-

Causality:

-

Base: The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[2][7] An unsuitable base (too weak, too strong, or insoluble) will stall the reaction.

-

Solvent: The solvent system must dissolve, or at least adequately suspend, all components. Poor solubility of the base or starting materials is a common reason for failure, especially in biphasic reactions where efficient mixing is paramount.[10]

-

-

Troubleshooting Steps:

-

Base Selection: If you are using a mild base like K₂CO₃ with little success, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For substrates with base-sensitive functional groups (like esters), a milder base such as KF may be necessary to prevent cleavage.[7][11]

-

Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) is often used to dissolve both the organic substrates and the inorganic base.[3][8] If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, but be aware that this can sometimes complicate product isolation.[11]

-

Mixing: For heterogeneous or biphasic mixtures, ensure vigorous stirring. Inadequate mixing starves the catalyst of reagents.[5]

-

Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 70-80 °C), increasing it to 90-100 °C can often overcome the activation barrier, provided the substrates are stable.[8][12]

-

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is designed to validate your reagents and general setup on a reliable substrate pair before troubleshooting a more complex system.

-

Setup: To a flame-dried vial equipped with a magnetic stir bar, add aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add degassed toluene (to 0.2 M concentration based on aryl bromide) and degassed water (10% of the toluene volume) via syringe.

-

Catalyst Addition: In a separate step, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%).

-

Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.

-

Monitoring: Withdraw a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to determine conversion.

Protocol 2: Effective Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to inert gas sparging for removing dissolved oxygen.

-

Freeze: Place the solvent in a round-bottom flask with a sidearm and freeze it completely using a liquid nitrogen bath.

-

Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

-

Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe bubbling as trapped gases are released.

-

Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.

Reference Tables for Reaction Optimization

Table 1: Selection of Palladium Precatalysts and Ligands

| Catalyst/Ligand System | Target Substrate | Key Advantages |

| Pd(PPh₃)₄ | Aryl Iodides/Bromides | Classic, readily available catalyst. Good for simple couplings. |

| PdCl₂(dppf) | Aryl Bromides, some Chlorides | Robust, reliable for a wide range of substrates. |

| Buchwald Ligands (XPhos, SPhos) + Pd Precatalyst | Aryl Chlorides, Sterically Hindered Substrates | Highly active, promotes difficult oxidative additions.[5] |

| N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI) | Aryl Chlorides, Deactivated Substrates | Very electron-rich, excellent for challenging couplings.[7] |

Table 2: Guide to Selecting the Appropriate Base

| Base | Strength | Common Solvents | Notes |

| KF | Weak | Dioxane, THF, DMF | Ideal for substrates with base-labile groups like esters.[11] |

| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common starting point for many standard couplings. |

| K₃PO₄ | Strong | Toluene/H₂O, Dioxane | Often provides higher yields than carbonates, good for aryl chlorides. |

| Cs₂CO₃ | Strong | Toluene/H₂O, Dioxane, THF | Highly soluble and effective, but more expensive. |

References

-

ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]

-

Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Online discussion]. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

-

Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. YouTube. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Liu, S., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Royal Society of Chemistry. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Available at: [Link]

-

National Institutes of Health. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

American Chemical Society Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

-

Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Online discussion]. Available at: [Link]

-

Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online discussion]. Available at: [Link]

-

Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Online discussion]. Available at: [Link]

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. quora.com [quora.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Suzuki Coupling with (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid . This document is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Introduction: Understanding the Substrate

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an electron-rich boronic acid due to the ether oxygen atom in the para-position. This electronic nature influences its reactivity, particularly its susceptibility to protodeboronation.[1] The benzyl ether moiety is generally stable under many Suzuki conditions but its integrity must be considered when selecting harsh bases or high temperatures.[2][3] This guide will address the specific challenges and optimization strategies pertinent to this unique combination of functional groups.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve experimental challenges.

Question 1: My reaction yield is consistently low or the reaction has stalled. What are the primary factors to investigate?

Low conversion is a frequent issue in cross-coupling reactions and can stem from several sources. A systematic approach is the most effective way to identify the root cause.[4][5]

Answer:

-

Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle.[6] If your palladium source is old or has been exposed to air, it may be oxidized and inactive.

-

Solution: Use a freshly opened container of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or employ an air-stable Pd(II) pre-catalyst (e.g., Buchwald pre-catalysts like XPhos-Pd-G3) which reliably generates Pd(0) in situ.[7][8] Consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) to see if conversion improves.[7]

-

-

Suboptimal Base/Solvent Combination: The base is not just an activator for the boronic acid; it also influences the catalyst's state.[9][10] The solubility and efficacy of the base are highly dependent on the solvent system.[11]

-

Solution: For this electron-rich boronic acid, a common side reaction is protodeboronation, which is often accelerated by strong bases and high temperatures.[4][12] Start with milder bases like K₃PO₄ or K₂CO₃. If using an aqueous system (e.g., Dioxane/H₂O, Toluene/H₂O), ensure the base is sufficiently soluble.[13] For anhydrous conditions, Cs₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane or THF are excellent choices.

-

-

Protodeboronation of the Boronic Acid: This is a major competing pathway where a proton replaces the boronic acid group on your starting material, quenching the reagent.[1][12] This is particularly problematic for electron-rich boronic acids like the one .

-

Solution:

-

Use Stoichiometry to Your Advantage: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide.

-

Minimize Water (if possible): While many Suzuki protocols use water, it is the proton source for this side reaction.[12] Consider running the reaction under anhydrous conditions or using a boronic ester (e.g., the pinacol ester) which is more stable and less prone to protodeboronation.[14]

-

Lower Reaction Temperature: High temperatures can accelerate protodeboronation.[4] If possible, run the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

-

-

-

Inefficient Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For an electron-rich boronic acid, a suitably bulky and electron-rich phosphine ligand is often required.

Question 2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid (Glaser coupling). How can I prevent this?

Homocoupling occurs when two molecules of the boronic acid react with each other, forming a symmetrical biaryl. This consumes your starting material and complicates purification.

Answer: